molecular formula C8H7IOS B1625250 1-Iodo-4(S-acetylthio)benzene CAS No. 69746-43-6

1-Iodo-4(S-acetylthio)benzene

Cat. No.: B1625250
CAS No.: 69746-43-6
M. Wt: 278.11 g/mol
InChI Key: PHIUVUGKNBYJJH-UHFFFAOYSA-N
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Description

1-Iodo-4(S-acetylthio)benzene is a useful research compound. Its molecular formula is C8H7IOS and its molecular weight is 278.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

69746-43-6

Molecular Formula

C8H7IOS

Molecular Weight

278.11 g/mol

IUPAC Name

S-(4-iodophenyl) ethanethioate

InChI

InChI=1S/C8H7IOS/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3

InChI Key

PHIUVUGKNBYJJH-UHFFFAOYSA-N

SMILES

CC(=O)SC1=CC=C(C=C1)I

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following a general procedure (Uchiro and Kobayashi (1999) Tetrahedron Lett., 40: 3179–3182), to a stirred suspension of zinc powder (3.80 g, 58.0 mmol) and dichlorodimethylsilane (7.00 mL, 58.0 mmol) in 1,2-dichloroethane (126 mL) was added a solution of 4-iodobenzenesulfonyl chloride (5.00 g, 16.5 mmol) and N,N-dimethylacetamide (4.60 mL, 50.0 mmol) in dichloroethane (126 mL). The mixture was stirred at 75° C. for 2 h until the zinc powder was no longer visible. The reaction mixture was cooled to 50° C. and acetyl chloride (1.53 mL, 21.5 mmol) was added. After 15 min the mixture was poured into water. The water layer was extracted with CH2Cl2 and the combined organic layers were dried (Na2SO4), filtered and evaporated. The colorless oil thus obtained was chromatographed (silica, CH2Cl2/hexanes, 1:4) affording a colorless oil (3.93 g, 85.0%) which solidified at −20° C. mp 56–57° C. (lit. 54–55° C.)43; 1H NMR δ 2.42 (s, 3H), 7.12, 7.73 (AA′BB′, 2×2H); 13C NMR δ 31.0, 96.7, 128.4, 136.7, 139.0, 193.9; Anal. Calcd. for C8H7IOS: C, 34.55; H, 2.54; I, 45.63; S, 11.53; Found: C, 34.69; H, 2.59; I, 45.52; S, 11.59.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
126 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.8 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
85%

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